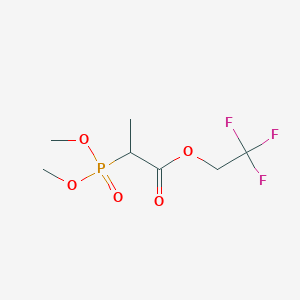![molecular formula C15H16N2OS B14198491 [3-[(1S)-1-phenylethoxy]phenyl]thiourea CAS No. 832098-87-0](/img/structure/B14198491.png)
[3-[(1S)-1-phenylethoxy]phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(1S)-1-phenylethoxy]phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a phenylethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1S)-1-phenylethoxy]phenyl]thiourea typically involves the reaction of 3-[(1S)-1-phenylethoxy]aniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.
Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Comparison: Compared to similar compounds, [3-[(1S)-1-phenylethoxy]phenyl]thiourea exhibits unique properties due to the presence of the phenylethoxy group. This structural feature enhances its biological activity and makes it a more potent inhibitor of certain enzymes. Additionally, the compound’s ability to form stable complexes with transition metals sets it apart from other thiourea derivatives.
Propriétés
Numéro CAS |
832098-87-0 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
[3-[(1S)-1-phenylethoxy]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1 |
Clé InChI |
HUIGXVYUJPJCJM-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
